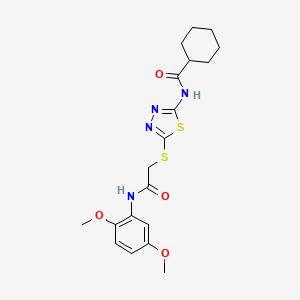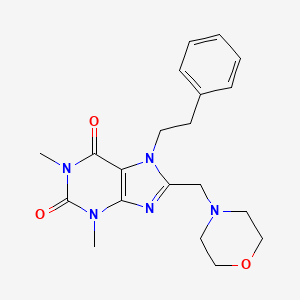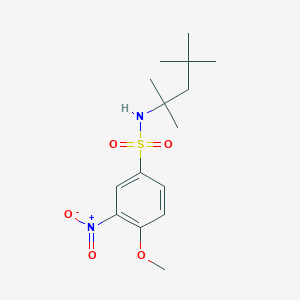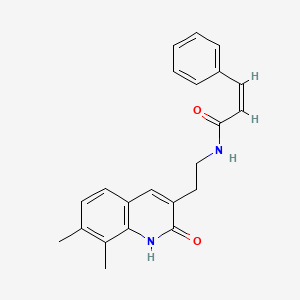
N-((5-((2-(diethylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The presence of the oxadiazole ring, a heterocyclic compound containing nitrogen and oxygen, could potentially have interesting electronic properties. The diethylamino group could confer basic properties to the compound, and the fluorine substituents on the benzamide group could affect the compound’s reactivity and stability .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the diethylamino group could potentially undergo quaternization reactions, and the oxadiazole ring could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the diethylamino group could make the compound basic, and the fluorine substituents could affect its polarity and reactivity .Applications De Recherche Scientifique
Anticancer Evaluation
Researchers have explored the design, synthesis, and evaluation of compounds related to N-((5-((2-(diethylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide for their anticancer activity. Studies have reported moderate to excellent anticancer activity against several cancer cell lines, highlighting the potential of these compounds in cancer therapy (B. Ravinaik et al., 2021).
Chelating Properties
The chelating properties of transition metal chelates derived from benzofuran-1,3,4-oxadiazole combined molecules have been investigated. These studies focus on evaluating their chelating efficiency and antifungal activity against different fungal strains, suggesting applications in both material science and biotechnology (Govindkumar R. Varde et al., 2017).
Antimicrobial Activities
Research has been conducted on the synthesis and antimicrobial screening of derivatives incorporating thiazole and thiazolidine, showing promising results as antimicrobial agents. These findings open pathways for the development of new treatments for microbial diseases, especially against bacterial and fungal infections (N. Desai et al., 2013).
Fluorescence Properties
Studies on the synthesis of aromatic polyamides containing 1,3,4-oxadiazole or benzonitrile units reveal their good thermal stability and fluorescence properties. These compounds can be utilized in the development of new materials with specific optical properties for technological applications (I. Sava et al., 2003).
Corrosion Inhibition
Research into the efficacy of derivatives such as EBIMOT, which contains a 1,3,4-oxadiazole derivative bearing a 2-ethylbenzimidazole moiety, in the corrosion inhibition of mild steel in acidic environments, highlights the potential industrial applications of these compounds in protecting metals against corrosion (P. Ammal et al., 2017).
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures, such as poly(2-(diethylamino)ethyl methacrylate), have been shown to interact with charged groups on polymer chains
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its targets through electrostatic interactions . The presence of the diethylaminoethyl group could potentially allow for interactions with charged groups on target molecules .
Biochemical Pathways
Similar compounds have been shown to undergo chemical and conformational changes in response to external temperature or ph stimuli . This suggests that the compound could potentially influence biochemical pathways related to these processes.
Pharmacokinetics
Similar compounds have been shown to possess ph-sensitive and temperature-responsive properties , which could potentially influence their bioavailability.
Result of Action
Similar compounds have been shown to undergo conformational changes in response to changes in ph and temperature , suggesting that this compound could potentially have similar effects.
Action Environment
The action of this compound could potentially be influenced by environmental factors such as pH and temperature . For example, similar compounds have been shown to undergo conformational changes in response to changes in these environmental factors .
Propriétés
IUPAC Name |
N-[[5-[2-(diethylamino)ethylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2N4O2S/c1-3-22(4-2)8-9-25-16-21-20-13(24-16)10-19-15(23)14-11(17)6-5-7-12(14)18/h5-7H,3-4,8-10H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQXMAVMCIXFIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCSC1=NN=C(O1)CNC(=O)C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2780325.png)
![3,9-dimethyl-1-(2-methylallyl)-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2780326.png)
![1-[6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3,4-dihydro-2H-quinolin-1-yl]ethanone](/img/structure/B2780328.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide](/img/structure/B2780331.png)

![4-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2780334.png)

![N-[3-(4-Fluorophenyl)-3-hydroxycyclobutyl]but-2-ynamide](/img/structure/B2780336.png)

![5-bromo-2-chloro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide](/img/structure/B2780339.png)


![Methyl 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoate](/img/structure/B2780346.png)
